L-5-Methyluridine

描述

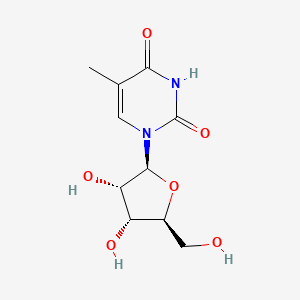

L-5-Methyluridine, also known as ribothymidine, is a pyrimidine nucleoside. It is the ribonucleoside counterpart to the deoxyribonucleoside thymidine, which lacks a hydroxyl group at the 2’ position. This compound contains a thymine base joined to a ribose pentose sugar . This compound is a white solid and is one of the most common modifications made to cellular RNA, occurring almost universally in position 54 of eukaryotic and bacterial tRNA .

准备方法

L-5-Methyluridine can be synthesized from D-glucose via 1,2-isopropylidene-α-D-ribofuranose as an intermediate . The critical intermediate 1,2-O-isopropylidene-α-D-ribofuranose is prepared from D-glucose via D-allose . The L-enantiomer of 5-methyluridine can be obtained from L-arabinose and independently from L-xylose . Industrial production methods involve the use of thermostable enzymes produced by thermophiles, such as Bacillus stearothermophilus, which can synthesize 5-methyluridine from inosine and thymine in the presence of phosphate .

化学反应分析

L-5-Methyluridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include HCl-MeOH, H2SO4-MeOH, and AcCl-MeOH . The major products formed from these reactions include 2’,3’-didehydro-3’-deoxythymidine (d4T), which can be produced on a large scale using 5-methyluridine as a starting material .

科学研究应用

L-5-Methyluridine has numerous scientific research applications. It is involved in the development of breast cancer, systemic lupus erythematosus, and the regulation of stress responses . The accurate identification of 5-methyluridine sites is crucial for understanding their biological functions . Additionally, 5-methyluridine is used in the prediction of RNA modification sites, which is important for studying various biological processes and disease development .

作用机制

The mechanism of action of L-5-Methyluridine involves its modification at position U54 of tRNAs, catalyzed by the methyltransferase Trm2 . In mammals, the enzymes TRMT2A and TRMT2B are responsible for the majority of 5-methyluridine present in human RNA . These enzymes target U54 of cytosolic tRNAs, and their activity is crucial for the stability and function of tRNA molecules .

相似化合物的比较

L-5-Methyluridine is similar to other pyrimidine nucleosides, such as 5-methylcytosine and 3-methyluridine . it is unique in its occurrence in RNA and its role in stabilizing tRNA molecules . Unlike thymidine, which is found in DNA, this compound is found in RNA and plays a critical role in various cellular processes .

生物活性

L-5-Methyluridine (m5U) is a non-canonical nucleoside that plays significant roles in RNA biology, particularly in the modification of tRNA and mRNA. This article explores the biological activity of m5U, focusing on its mechanisms of action, implications for gene expression, and potential therapeutic applications.

Overview of this compound

This compound is a methylated form of uridine found in various RNA molecules, including tRNA, rRNA, and mRNA. The methylation occurs at the 5th carbon position of the uridine base, which influences RNA structure and function. This modification is catalyzed by specific methyltransferases, such as TRMT2A in humans and Trm2 in yeast.

1. tRNA Modification and Translation

One of the primary roles of m5U is its involvement in tRNA maturation and protein synthesis. Research indicates that the presence of m5U at position U54 in tRNA enhances the stability and functionality of the tRNA molecule. It has been shown that cells deficient in m5U exhibit altered tRNA profiles and are less sensitive to translation inhibitors, suggesting that m5U is crucial for efficient ribosome translocation during protein synthesis .

Table 1: Effects of m5U on tRNA Functionality

| Modification | Effect on tRNA | Impact on Translation |

|---|---|---|

| m5U54 | Enhances stability | Increases efficiency |

| No m5U54 | Reduced stability | Decreased efficiency |

2. Gene Expression Regulation

The incorporation of m5U into mRNAs has been linked to altered gene expression profiles. Studies have demonstrated that m5U modifications can affect the stability and translation efficiency of mRNAs, impacting cellular responses to stress and other stimuli . For instance, in the presence of antibiotics like hygromycin B, cells with altered m5U levels show differential growth patterns compared to wild-type cells, indicating a regulatory role for this modification under stress conditions .

Case Study 1: Cancer Research

Recent studies have highlighted the role of m5U in cancer biology. For example, alterations in m5U modification patterns have been associated with breast cancer progression. The presence of specific methylation patterns can influence cellular proliferation and apoptosis pathways, suggesting potential targets for therapeutic intervention .

Case Study 2: Autoimmune Disorders

Research has also explored the implications of m5U in autoimmune diseases such as systemic lupus erythematosus (SLE). The modification's role in regulating immune responses indicates that it could be a biomarker for disease activity or a target for novel treatments .

Research Findings

Recent studies utilizing advanced techniques such as FICC-Seq have provided insights into the distribution and functional significance of m5U across different RNA species. These findings emphasize the importance of m5U not only in structural integrity but also in functional modulation during cellular stress responses .

Table 2: Summary of Research Findings on m5U

| Study Focus | Key Findings | Implications |

|---|---|---|

| Translation | m5U enhances ribosome translocation | Improved protein synthesis |

| Gene Expression | Alters stability and translation efficiency | Potential therapeutic target |

| Cancer Biology | Linked to breast cancer progression | Biomarker for diagnosis |

| Autoimmunity | Modulates immune responses | Target for treatment strategies |

属性

IUPAC Name |

1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRXFEITVBNRMK-AZRUVXNYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26879-47-0 | |

| Record name | Thymine riboside, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026879470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THYMINE RIBOSIDE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39MC5Y8RW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。